Silane, (4-methoxyphenyl)trimethyl-
Overview
Description
Silane, (4-methoxyphenyl)trimethyl-, also known as (4-Methoxyphenyl) (trimethyl)silane, is a chemical compound with the molecular formula C10H16OSi . It has an average mass of 180.319 Da and a monoisotopic mass of 180.097046 Da .
Molecular Structure Analysis
The molecular structure of Silane, (4-methoxyphenyl)trimethyl- consists of a silane group (Si) attached to a 4-methoxyphenyl group . The 3D structure of the molecule can be viewed using specific software .Physical And Chemical Properties Analysis
Silane, (4-methoxyphenyl)trimethyl- is a compound with a molecular weight of 180.3189 . More detailed physical and chemical properties were not found in the sources I accessed.Scientific Research Applications
Protective Group for Silicon in Synthesis
Silane derivatives, including (4-methoxyphenyl)trimethylsilane, have been used in synthesis as protective groups for silicon. These compounds exhibit selective cleavage in the presence of various groups, serving as synthetically useful reagents in creating chlorosilanes. Their silylation potential with O-, N-, and S-nucleophiles under mild conditions has been explored, proving their versatility and ease of handling in synthetic chemistry (Popp et al., 2007).
Electrolyte Solvents in Lithium-Ion Batteries
Novel silane compounds, including derivatives of (4-methoxyphenyl)trimethylsilane, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules can dissolve various lithium salts and contribute to improved battery performance (Amine et al., 2006).
Production of Silicon-Containing Coatings
The gas-phase thermal decomposition of trimethyl(methoxy)silane leads to the production of silicon-containing coatings. This method, involving continuous-wave CO2 laser and photosensitization, provides an efficient approach for the chemical vapor phase deposition of such coatings (Pola et al., 1990).
Formation of α-Alkoxycarbonyl-α-Hydroxy Secondary Amides
Silane derivatives, including (4-methoxyphenyl)trimethylsilane, have been utilized in the formation of α-alkoxycarbonyl-α-hydroxy secondary amides. This process involves reactions with α-ketoesters, showcasing their potential in organic synthesis (Li et al., 2017).
Surface Modification and Hydrophobicity
Trimethyl(methoxy) silanes have been used in the modification of surfaces, like Aerosil 200, to achieve hydrophilic, hydrophobic, or super-hydrophobic properties. This modification is catalyzed by p-toluenesulfonic acid, demonstrating their application in surface science (García et al., 2007).
Reactivity in Organometallic Chemistry
The reactivity of alkoxyethynyl(trimethyl)silane and related compounds towards trialkylboranes has been studied. This research illustrates their role in the synthesis of organometallic-substituted enol ethers, highlighting their importance in organometallic chemistry (Wrackmeyera et al., 2003).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
properties
IUPAC Name |
(4-methoxyphenyl)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16OSi/c1-11-9-5-7-10(8-6-9)12(2,3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZOPPYWEMJIAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236571 | |
Record name | Silane, (4-methoxyphenyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, (4-methoxyphenyl)trimethyl- | |
CAS RN |
877-68-9 | |
Record name | Silane, (4-methoxyphenyl)trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, (4-methoxyphenyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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